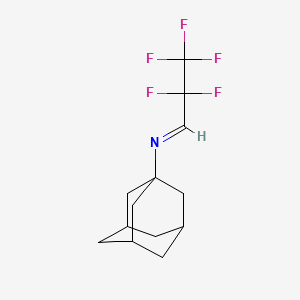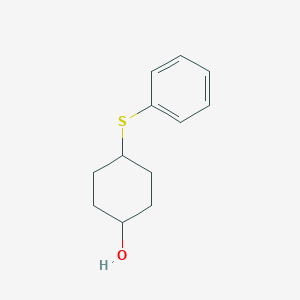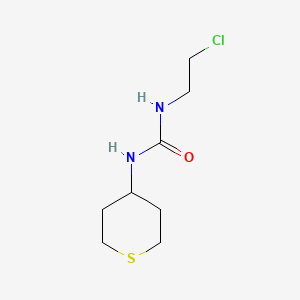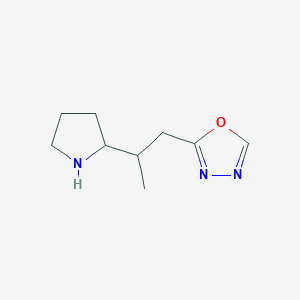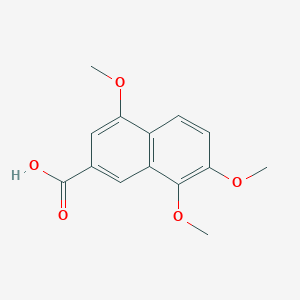![molecular formula C9H19NO3 B14690981 [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate CAS No. 25462-15-1](/img/structure/B14690981.png)
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various applications, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
2-(hydroxymethyl)-2-methylpentanol+methyl isocyanate→[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants, controlled temperature, and pressure to maximize yield and minimize by-products. The industrial production methods are designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates and other functionalized compounds.
Aplicaciones Científicas De Investigación
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs for treating various diseases.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can affect various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A highly toxic carbamate pesticide.
Methomyl: A carbamate insecticide with similar properties.
Uniqueness
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and activities compared to other carbamates. Its hydroxymethyl and methylpentyl groups contribute to its unique reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
25462-15-1 |
|---|---|
Fórmula molecular |
C9H19NO3 |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate |
InChI |
InChI=1S/C9H19NO3/c1-4-5-9(2,6-11)7-13-8(12)10-3/h11H,4-7H2,1-3H3,(H,10,12) |
Clave InChI |
DWUYPQXIQUZWSE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CO)COC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


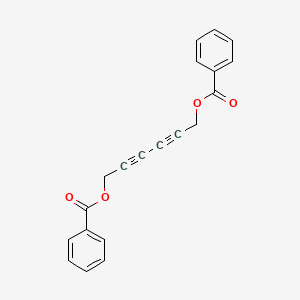

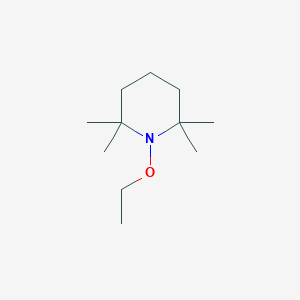
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)

